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Compound of Interest

Compound Name: FGA146

Cat. No.: B12377536

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for FGA146, a novel
antiviral candidate, against other relevant molecules. The data presented is intended to support
researchers in evaluating its potential as a therapeutic agent for COVID-19. FGA146 is a
synthetic peptidyl nitroalkene that functions as a reversible covalent inhibitor of the SARS-CoV-
2 main protease (Mpro), a critical enzyme for viral replication. Notably, it also demonstrates
inhibitory activity against human cathepsin L, suggesting a potential multi-targeted antiviral
effect.[1][2][3][4][S][61[71[8]

Quantitative Data Summary

The following tables summarize the key preclinical data for FGA146 and its analogues,
FGA145 and FGA147, along with comparator compounds where data is available.

Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Main Protease (Mpro)
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Compound Target Ki (pM) IC50 (pM) Notes

Dual inhibitor of
FGA146 Mal-Mpro 2.19[8] - Mpro and

Cathepsin L[8]
pET21-Mpro 0.96[8] -

Analogue of
FGA145 Mpro 1-10[4][5] -

FGA146

Analogue of
FGA147 Mpro 1-10[4][5] -

FGA146

FGAl146 is an
PF-00835231 Mpro - - analogue of this

compound[1]

FGA147 is an
GC373 Mpro - 0.40[1] analogue of this

compound[1]

Table 2: Antiviral Activity and Cytotoxicity in Cell-Based Assays

Therapeutic

Compound Cell Line EC50 (uM) CC50 (uM) Index
(CC50/EC50)
FGA146 Huh-7-ACE2 0.9[1][2][3][6] >100[1][2][3][6] >111
FGA145 Huh-7-ACE2 11.7[1][2][3][6] >100[1][2][3][6] >8.5
FGA147 Huh-7-ACE2 1.9[1][2][3][6] >100[1][2][3][6] >52.6
Table 3: Cathepsin L Inhibitory Activity
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Compound Ki (uM)
FGA146 0.87[8]

FGA145 0.053[1]
FGA147 1.993[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Enzymatic Inhibition Assay (Mpro and Cathepsin L): The inhibitory activity of the compounds
against SARS-CoV-2 Mpro and human Cathepsin L was determined using enzymatic assays.
The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) or
the binding affinity (Ki) was measured. For Mpro, different expression vectors (Mal-Mpro and
pET21-Mpro) were used to produce the recombinant enzyme.[1][8] The assays typically involve
incubating the enzyme with a fluorescently labeled substrate in the presence of varying
concentrations of the inhibitor. The reduction in fluorescence, which corresponds to the
inhibition of substrate cleavage, is then measured to calculate the inhibitory parameters.

Cell-Based Antiviral Assay: The antiviral efficacy of the compounds was evaluated in a cell-
based assay using Huh-7-ACE2 cells infected with SARS-CoV-2.[2][3][6] The half-maximal
effective concentration (EC50), which is the concentration of the compound that inhibits 50% of
the viral replication, was determined. This is typically assessed by quantifying the viral load or
viral-induced cytopathic effect after treatment with the compounds.

Cytotoxicity Assay: The cytotoxicity of the compounds was assessed in the same cell line used
for the antiviral assay (Huh-7-ACEZ2) to determine the 50% cytotoxic concentration (CC50).[2]
[3][6] This assay measures the viability of the cells after exposure to different concentrations of
the compounds, often using colorimetric or fluorometric methods that quantify metabolic activity
or cell membrane integrity. The therapeutic index is then calculated as the ratio of CC50 to
EC50, providing a measure of the compound's safety window.

Visualizations

Signaling Pathway of FGA146 Dual Inhibition
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Caption: FGA146 dual inhibition of viral Mpro and host Cathepsin L.

Experimental Workflow for Preclinical Evaluation
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Caption: Workflow for in vitro evaluation of FGA146.

Logical Relationship of FGA146 and its Analogs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [FGA146: A Preclinical Comparative Analysis for SARS-
CoV-2 Main Protease Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377536#fgal46-preclinical-data-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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